2,7-Dimethylpyrene
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Chemistry and Materials Science
Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. rsc.orgwikipedia.org These molecules are most commonly formed from the incomplete combustion of organic materials, such as fossil fuels and wood. wikipedia.orgnih.gov While some PAHs are recognized as environmental pollutants, many possess highly valuable optical and electrochemical properties that make them central to advancements in materials science. rsc.orgresearchgate.net
The delocalized π-electron systems of PAHs give rise to unique electronic characteristics, making them suitable for applications as semiconductor materials. rsc.org Consequently, PAHs are integral components in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.orgsmolecule.com Their rigid, planar structures are also foundational in creating advanced materials and are studied for their role in astrochemistry. rsc.orgresearchgate.net The ability to tune their properties through chemical synthesis allows researchers to design novel PAH derivatives for specific, high-performance applications. rsc.org
Rationale for Focusing on 2,7-Dimethylpyrene as a Model Compound
Within the large family of PAHs, this compound (DMPY) serves as a critical model compound for several areas of research. Its primary significance lies in studies of thermal polymerization, where it is used to elucidate the role of methyl groups in the reaction mechanisms of aromatic hydrocarbons. nih.govlib4ri.chresearchgate.net When compared to its parent compound, pyrene (B120774), this compound exhibits significantly different reactivity under thermal stress. nih.gov While pyrene remains largely unreactive at 400°C, DMPY undergoes substantial polymerization to form a black pitch material, demonstrating that the methyl substituents are key to initiating these chemical transformations at lower thermal severities. nih.govlib4ri.ch
The symmetrical structure of this compound is another reason for its selection as a model compound, as this symmetry facilitates both its chemical synthesis and the characterization of its reaction products. lib4ri.ch Researchers use DMPY to track the complex structural changes that occur during heating, including methyl transfer and various polymerization reactions, which are challenging to follow in more complex molecular mixtures. lib4ri.chresearchgate.net These fundamental studies are relevant to industrial applications involving the thermal processing of heavy aromatic hydrocarbons. nih.gov
Historical Context of Pyrene Derivatives in Academic Inquiry
Pyrene and its derivatives have long captured the interest of the scientific community due to their distinct properties and wide-ranging potential applications. nih.govrsc.org Early academic work focused on establishing robust synthetic routes to access specific substituted pyrenes. For instance, a notable synthesis of this compound was developed that proceeds through 2,11-dithia rsc.orgrsc.orgmetacyclophane and smolecule.comsmolecule.commetacyclophane-1,9-diene intermediates, showcasing the intricate strategies required for targeted PAH synthesis. cdnsciencepub.comresearchgate.net
Over time, the focus of research has expanded significantly. The unique photophysical properties of pyrene derivatives, such as their ability to form excimers with distinct spectroscopic signatures, have made them invaluable as fluorescent probes for sensing and bioimaging. rsc.orgresearchgate.net In the field of materials science, pyrene derivatives are actively being developed as n-type semiconductors for organic electronics. researchgate.net The strategic functionalization of the pyrene core at its various positions remains a vibrant and challenging area of research, as the substitution pattern profoundly impacts the resulting material's properties and potential applications. nih.govresearchgate.net This ongoing inquiry continues to unlock new uses for these versatile molecules. nih.gov
Research Data for this compound
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄ | molbase.com |
| Molecular Weight | 230.304 g/mol | molbase.com |
| Melting Point | 230 °C | smolecule.com |
| Boiling Point | 402.3 °C at 760 mmHg | molbase.com |
| Density | 1.183 g/cm³ | molbase.com |
| Vapor Pressure | 2.57E-06 mmHg at 25°C | molbase.com |
| LogP (Octanol/Water) | 5.201 | chemeo.com |
| Water Solubility | log10WS: -7.25 | chemeo.com |
| Appearance | Solid | smolecule.com |
This table is interactive. Click on the headers to sort.
Comparative Thermal Reactivity: Pyrene vs. This compound
Research highlights a stark contrast in the thermal behavior of pyrene and its dimethylated derivative, underscoring the role of the methyl groups in promoting polymerization.
| Compound | Thermal Treatment Conditions | Observed Outcome | Significance | Source |
| Pyrene | 6 hours at 400 °C | Minor color change (light yellow to brown); no significant compositional or structural changes detected. | Demonstrates high thermal stability and resistance to polymerization under these conditions. | nih.gov |
| This compound | 6 hours at 400 °C | Transformed into a black pitch material; significant molecular weight growth and polymerization. | The presence of methyl groups is key to initiating thermal reactions and reducing the energy required for polymerization. | nih.govlib4ri.ch |
This table is interactive. Click on the headers to sort.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylpyrene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHIRFMTJUBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166132 | |
| Record name | 2,7-Dimethylpyrene | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-24-0 | |
| Record name | 2,7-Dimethylpyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,7-Dimethylpyrene | |
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| Record name | 2,7-Dimethylpyrene | |
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| Record name | 2,7-dimethylpyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.132 | |
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| Record name | 2,7-DIMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E465NIX94 | |
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| Record name | 2,7-Dimethylpyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230 °C | |
| Record name | 2,7-Dimethylpyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for 2,7 Dimethylpyrene and Analogues
Refined Laboratory Synthesis Pathways
Multi-Step Synthesis from Mesitylene (B46885) Precursors
A well-established and reliable method for synthesizing 2,7-dimethylpyrene begins with the readily available starting material, mesitylene. cdnsciencepub.comcore.ac.uk This multi-step process involves the construction of a cyclophane intermediate, which is then converted to the target molecule through oxidation and dehydrogenation. core.ac.uk
The initial step in this synthetic sequence is the bromination of mesitylene. cdnsciencepub.comcore.ac.uk This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent. core.ac.uk Treating mesitylene with two molar equivalents of NBS leads to the formation of α,α'-dibromomesitylene. core.ac.uklookchem.com This procedure can yield significant improvements over previously reported methods. cdnsciencepub.com
| Reactant | Reagent | Product | Yield | Reference |
| Mesitylene | 2.0 molar equiv. N-Bromosuccinimide | α,α'-Dibromomesitylene | 60-80% | cdnsciencepub.com |
The resulting α,α'-dibromomesitylene is then used to construct the key intermediate, 5,13-dimethyl[2.2]metacyclophane. core.ac.ukbeilstein-journals.org This is achieved through a modified Wurtz reaction, a type of coupling reaction. core.ac.uk Alternative approaches to synthesizing [2.2]metacyclophanes have also been explored, including methods utilizing (arene)chromium carbonyl complexes to control stereochemistry. acs.org
The 5,13-dimethyl[2.2]metacyclophane undergoes a transannular ring closure and oxidation to yield 2,7-dimethyl-4,5,9,10-tetrahydropyrene (B14733710). core.ac.ukrsc.org Mild oxidation conditions are employed for this transformation. core.ac.uk The anodic oxidation of [2.2]metacyclophanes is known to produce 4,5,9,10-tetrahydropyrene (B1329359) and its derivatives. rsc.org The tetrahydropyrene structure is a useful intermediate as it allows for electrophilic aromatic substitution at the 2 and 7 positions. rsc.orgnih.gov
The final step in the synthesis is the dehydrogenation of 2,7-dimethyl-4,5,9,10-tetrahydropyrene to afford the aromatic this compound. core.ac.uktandfonline.com This aromatization is typically accomplished by heating the tetrahydropyrene derivative over a palladium on charcoal (Pd/C) catalyst at elevated temperatures, around 270°C. core.ac.uk
| Reactant | Reagent/Condition | Product | Reference |
| 2,7-Dimethyl-4,5,9,10-tetrahydropyrene | Palladium on charcoal, 270°C | This compound | core.ac.uk |
Alternative Routes via Friedel-Crafts Alkylation of Pyrene (B120774)
An alternative, more direct approach to synthesizing substituted pyrenes is through the Friedel-Crafts alkylation of the pyrene core. researchgate.net This method involves reacting pyrene with an alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). smolecule.comlibretexts.org For instance, the synthesis of 2,7-di-tert-butylpyrene (B1295820) has been successfully achieved using tert-butyl chloride and AlCl₃. researchgate.net
However, the direct methylation of pyrene to form this compound using this method presents challenges. The generation of a stable methyl cation is more difficult compared to a tert-butyl cation, which can affect the reaction's feasibility and selectivity. researchgate.net Furthermore, Friedel-Crafts alkylations are prone to issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products. libretexts.org Despite these limitations, Friedel-Crafts alkylation remains a potential, albeit less controlled, route for the synthesis of alkylated pyrenes. researchgate.net
| Reactant | Reagent | Product | Note | Reference |
| Pyrene | t-butyl chloride, AlCl₃ | 2,7-Di-tert-butylpyrene | Successful synthesis | researchgate.net |
| Pyrene | Iodomethane (B122720), AlCl₃ | This compound | Potentially problematic due to carbocation instability | researchgate.net |
Custom Synthesis via Organometallic Approaches (e.g., n-BuLi treatment of 2,7-dibromopyrene (B9692) followed by alkylation)
A direct and effective method for the synthesis of this compound involves a classic organometallic approach starting from 2,7-dibromopyrene. This custom synthesis route leverages a lithium-halogen exchange followed by electrophilic quenching with an alkylating agent.
Specifically, the process involves the treatment of 2,7-dibromopyrene with n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive 2,7-dilithiated pyrene intermediate. Subsequent alkylation of this intermediate with methyl iodide introduces methyl groups at the 2- and 7-positions. This method has been successfully employed for the custom synthesis of this compound (DMPY), affording the final product in good yields. nih.govchemrxiv.org
Table 1: Synthesis of this compound via Organometallic Approach
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|
This organometallic pathway provides a reliable method for accessing symmetrically 2,7-dialkylated pyrenes, which are valuable building blocks for materials science and studies on the thermal behavior of polycyclic aromatic hydrocarbons (PAHs). nih.govchemrxiv.org
Regioselective Functionalization Strategies for Pyrene and its Dimethyl Derivatives
Achieving regioselectivity at the less reactive 2- and 7-positions of the pyrene nucleus is paramount for tailoring its properties. mdpi.com Traditional methods often lead to a mixture of isomers, but modern strategies have enabled precise functionalization. rsc.org
A groundbreaking approach is the iridium-catalyzed direct C–H borylation of pyrene. This method selectively targets the C–H bonds at the 2- and 7-positions. mdpi.com The catalyst, typically derived from [Ir(OMe)COD]₂ and a bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), facilitates the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂). By controlling the stoichiometry of the boron reagent, either the C(2)-monoborylated or the C(2),C(7)-bisborylated product can be obtained in high yields. mdpi.com These borylated intermediates are exceptionally versatile, serving as precursors for a wide array of 2,7-disubstituted pyrenes through subsequent cross-coupling reactions or conversion to other functional groups. mdpi.comacs.org
Another innovative strategy involves a 1,2-phosphinyl migration. In this method, a 1- or 1,6-substituted pyrene derivative undergoes an unexpected rearrangement in an AlCl₃/NaCl melt to yield the thermodynamically more stable 2- or 2,7-functionalized pyrene. acs.org This migration provides a unique pathway to derivatives that are otherwise difficult to synthesize directly. acs.org
Directed Alkylation and Arylation Techniques
Directed C–H functionalization has emerged as a powerful tool for achieving regioselectivity that overrides the inherent reactivity of the pyrene core. This strategy employs a directing group temporarily installed on the pyrene molecule to guide a metal catalyst to a specific C–H bond. mdpi.comresearchgate.net
Palladium(II)-catalyzed C–H arylation and alkylation have been successfully applied to functionalize the relatively inaccessible C2 position. researchgate.netthieme-connect.comthieme-connect.com In one approach, an 8-aminoquinoline (B160924) directing group is attached to the C1 position as a carboxamide. This bidentate directing group coordinates to the palladium catalyst, positioning it to activate the adjacent C2–H bond for subsequent arylation or alkylation. researchgate.netthieme-connect.comthieme-connect.com Similarly, a picolinamide (B142947) directing group at the C1 position can steer functionalization to the C10 position in the K-region. mdpi.comthieme-connect.com These directing groups can often be removed after the desired functionalization has been achieved. researchgate.net
Table 2: Examples of Directed C-H Functionalization of Pyrene Derivatives
| Substrate | Directing Group | Catalyst System | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| Pyrene-1-carboxamide | 8-Aminoquinoline | Pd(OAc)₂ / Ag₂CO₃ | C2 | C1,C2-Disubstituted Pyrenes | thieme-connect.com, thieme-connect.com |
These techniques significantly expand the library of available pyrene derivatives by enabling the synthesis of previously hard-to-access C1,C2- and C1,C10-disubstituted motifs. thieme-connect.com
Strategies for Introducing Donor and Acceptor Moieties
The introduction of electron-donating (D) and electron-accepting (A) groups onto the pyrene scaffold gives rise to D-A type molecules with intramolecular charge-transfer (ICT) characteristics, which are crucial for applications in optoelectronics. acs.orgfigshare.com The 2,7-positions serve as an effective π-bridge for constructing such systems. acs.org
A sequential strategy combining Ir-catalyzed C–H borylation and substitution is particularly effective for creating unsymmetrically 2,7-disubstituted D-A pyrenes. acs.orgnih.gov For instance, the synthesis of 2-cyano-7-(N,N-diethylamino)pyrene, a pyrene analogue of the well-known chromophore DMABN, was achieved using this methodology. acs.org The synthesis begins with the borylation of 2-bromopyrene (B1587533) to create a 2-Bpin-7-bromopyrene intermediate, which allows for orthogonal cross-coupling reactions to introduce different donor and acceptor groups. acs.org
Researchers have also successfully synthesized pyrene derivatives with strong bis(para-methoxyphenyl)amine donors at the 2,7-positions and n-azaacene acceptors at the K-region, leading to compounds with strong ICT and emission in the red to near-infrared region. researchgate.net The effectiveness of charge transfer and the resulting photophysical properties are highly dependent on the strength of the donor and acceptor groups and their positions on the pyrene core. acs.orgnih.gov For donor or acceptor groups to be effective at the 2,7-positions, they must be strong enough to alter the energetic ordering of the frontier molecular orbitals of the parent pyrene. acs.orgnih.gov
Control of Steric Environment and its Influence on Synthesis
The steric environment around the pyrene nucleus plays a critical role in directing its functionalization and influencing the properties of the resulting materials. Steric hindrance can be strategically exploited to control regioselectivity during synthesis.
A classic example is the Friedel-Crafts alkylation of pyrene. While methylation with iodomethane and AlCl₃ is not selective, the use of a bulky electrophile like tert-butyl chloride leads to selective substitution at the 2- and 7-positions. rsc.orgresearchgate.net The steric bulk of the tert-butyl group prevents reaction at the electronically favored but more sterically hindered 1-, 3-, 6-, and 8-positions, forcing it to the less crowded 2- and 7-sites. rsc.orgresearchgate.net
Furthermore, introducing large, sterically demanding groups can effectively inhibit the intermolecular π–π stacking interactions that are common in planar aromatic molecules like pyrene. google.comacs.org This is a key strategy in the design of luminescent materials, as aggregation-induced quenching can significantly lower fluorescence efficiency in the solid state. acs.org By synthesizing pyrene derivatives with bulky substituents, such as benzyl (B1604629) or tert-butyl groups, a larger spatial separation between pyrene cores is enforced, which can enhance fluorescence quantum yields and improve the performance of materials used in organic light-emitting diodes (OLEDs). google.comacs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,7-Dibromopyrene |
| n-Butyllithium |
| Tetrahydrofuran |
| Methyl iodide |
| 2,7-Dilithiated pyrene |
| [Ir(OMe)COD]₂ |
| 4,4′-di-tert-butyl-2,2′-bipyridine |
| Bis(pinacolato)diboron |
| 2-Borylated pyrene |
| 2,7-Bis-borylated pyrene |
| AlCl₃ |
| NaCl |
| 1,6-Disubstituted pyrene |
| 8-Aminoquinoline |
| Pyrene-1-carboxamide |
| Picolinamide |
| N-(pyren-1-yl)picolinamide |
| 2-Cyano-7-(N,N-diethylamino)pyrene |
| 2-Bromopyrene |
| 2-Bpin-7-bromopyrene |
| Bis(para-methoxyphenyl)amine |
| tert-Butyl chloride |
| Benzyl group |
Advanced Spectroscopic and Computational Investigations of 2,7 Dimethylpyrene
High-Resolution Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
In the ¹H NMR spectrum of 2,7-dimethylpyrene, the methyl protons typically appear as a sharp singlet, with a chemical shift value that reflects their attachment to the aromatic pyrene (B120774) core. A reported ¹H NMR spectrum of 2,7-dimethyl-4,5,9,10-tetrahydropyrene (B14733710), a related precursor, showed the methyl protons at a chemical shift (δ) of 2.31 ppm. The aromatic protons of the pyrene skeleton exhibit a complex splitting pattern in the aromatic region of the spectrum, consistent with the specific substitution.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the methyl carbons and the various aromatic carbons of the pyrene framework. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the methyl groups and their position on the pyrene ring system.
Table 1: Representative ¹H NMR Spectral Data for a 2,7-Disubstituted Pyrene Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| H-Aryl | 8.81 | d | 4.8 |
| H-Aryl | 8.25 | s | |
| H-Aryl | 8.10 | d | 9.2 |
| H-Aryl | 7.94 | d | 9.2 |
| H-Aryl | 7.65 | td | 8.0, 1.6 |
| H-Aryl | 7.29-7.32 | m |
Data for 1,6-Di(pyrid-2-yl)-2,7-di(trifluoromethylphen-4-yl)pyrene, a complex derivative, illustrates the typical regions for pyrene proton resonances. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₄), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula. The calculated molecular weight of this compound is 230.3038 g/mol . nist.govnist.gov
In addition to molecular weight determination, MS is invaluable for analyzing reaction products and identifying impurities. Fragmentation patterns observed in the mass spectrum can offer structural information, although the stable aromatic core of pyrene derivatives often results in a prominent molecular ion peak with limited fragmentation. Techniques such as MALDI-HRMS have been utilized for the characterization of more complex functionalized pyrene derivatives. rsc.org
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be very similar to that of the parent pyrene molecule, characterized by strong absorptions at wavelengths greater than 290 nm. nih.gov These absorptions correspond to π-π* transitions within the conjugated aromatic system. The presence of methyl groups, which are weak auxochromes, may cause small shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyrene.
Studies on pyrene derivatives show distinct absorption bands. For instance, a pyrene-based imine dimer exhibited two main absorption regions, one between 260 and 330 nm and another from 330 to 450 nm, with specific maxima at 284 nm and 386 nm. mdpi.com These values are red-shifted compared to the pyrene monomer, indicating a modification of the electronic structure. mdpi.com
Fluorescence and Phosphorescence Spectroscopy at Low Temperatures
Fluorescence and phosphorescence spectroscopy provide insights into the excited state properties of molecules. Pyrene and its derivatives are well-known for their characteristic fluorescence. At low temperatures, molecular motion is suppressed, which can lead to enhanced phosphorescence intensity. hitachi-hightech.com
For pyrene and its derivatives, both monomer and excimer (excited dimer) fluorescence can be observed. The formation of excimers is dependent on the concentration and the solvent environment. Low-temperature studies can help to resolve the fine vibrational structure of the emission spectra and to study the kinetics of excimer formation. In some cases, delayed fluorescence has also been observed for pyrene compounds.
Research on polyimides containing pyrene moieties has shown that at -175°C, the phosphorescence intensity can be significantly higher (e.g., 26 to 46 times) than at room temperature. hitachi-hightech.com The phosphorescence peak can also experience a blue-shift at lower temperatures due to the reduction of structural relaxation in the excited state. hitachi-hightech.com
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations of Electronic Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and electronic transitions.
DFT studies on pyrene and its derivatives have been performed using various functionals, such as B3LYP, often in conjunction with basis sets like 6-31G(d,p) or 6-311G**. researchgate.netscirp.org These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and other electronic properties. The calculated HOMO-LUMO gap is related to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. For the parent pyrene, the calculated HOMO-LUMO energy gap is in excellent agreement with experimental values. scirp.org
The introduction of methyl groups at the 2 and 7 positions is expected to raise the HOMO energy level due to their electron-donating nature, which would, in turn, affect the electronic properties of the molecule. Time-dependent DFT (TD-DFT) calculations can further be used to simulate the electronic absorption spectra, providing theoretical support for the experimentally observed UV-Vis data.
Table 4: Calculated Electronic Properties of Pyrene using DFT
| Property | Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO-LUMO Gap | 3.84 | B3LYP/6-311G** scirp.org |
| Ionization Potential | Not specified | |
| Electron Affinity | Not specified |
This data for the parent pyrene molecule provides a baseline for understanding the electronic structure of its derivatives.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's reactivity, photophysical behavior, and electronic transitions.
Computational studies, typically employing Density Functional Theory (DFT), are used to model the distribution and energy levels of these orbitals. For the parent pyrene molecule, the HOMO and LUMO are π-orbitals delocalized across the polycyclic aromatic core. A key characteristic of pyrene's frontier orbitals is the presence of a nodal plane passing through the C2 and C7 positions. compchemhighlights.org This means that the electron density for both the HOMO and LUMO is zero at these specific carbon atoms.
Calculation of HOMO-LUMO Gaps
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov
The HOMO-LUMO gap can be calculated using computational methods like DFT. For the parent pyrene molecule, the HOMO-LUMO gap has been calculated to be approximately 3.84 eV using the B3LYP/6-311G** method. scirp.org This value is in excellent agreement with experimental values. scirp.org
For this compound, the substitution with methyl groups at the nodal C2 and C7 positions is expected to result in a HOMO-LUMO gap that is very similar to that of unsubstituted pyrene. While alkyl groups are generally electron-donating and can slightly decrease the energy gap, their placement at positions with zero electron density in the frontier orbitals minimizes this effect. Therefore, the calculated HOMO-LUMO gap for this compound is predicted to be close to the 3.84 eV value of pyrene, reflecting its high electronic stability.
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Pyrene
| Molecular Orbital | Energy (eV) |
| HOMO | -5.79 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.84 |
Data calculated at the B3LYP/6-311G* level of theory for the parent pyrene molecule, serving as a reference for this compound.* scirp.org
Molecular Orbital Analysis and Electron Delocalization
Molecular Orbital (MO) theory describes the bonding in molecules in terms of orbitals that are delocalized over the entire molecule. studylib.net In aromatic systems like this compound, the π-electrons are not confined to individual double bonds but are delocalized across the fused ring system. This delocalization is the source of the molecule's aromatic stability.
Computational Studies on Infrared Vibrational Spectra
Computational methods, particularly DFT, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the normal modes of vibration.
For the parent pyrene molecule, DFT calculations have shown excellent agreement with experimental IR spectra. researchgate.net The spectrum is characterized by C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹), C-C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-H out-of-plane bending modes (below 900 cm⁻¹), which are often intense in PAHs. researchgate.net
For this compound, the calculated IR spectrum would be expected to retain the characteristic bands of the pyrene core. In addition, new vibrational modes associated with the two methyl groups would be present. These would include:
Symmetric and asymmetric C-H stretching of the methyl groups, typically in the 2850-2960 cm⁻¹ range.
Symmetric and asymmetric C-H bending (scissoring and rocking) modes of the methyl groups, expected around 1375 cm⁻¹ and 1450 cm⁻¹.
The presence and specific frequencies of these methyl group vibrations in a calculated spectrum serve as a clear fingerprint for the 2,7-dimethyl substitution pattern on the pyrene framework.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of the molecule, providing insight into its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). wolfram.com
For this compound, an MEP map would show a large, electron-rich region (colored red or orange) above and below the plane of the aromatic rings. This negative potential is due to the delocalized π-electron cloud, which is a characteristic feature of polycyclic aromatic hydrocarbons. This π-rich area is the primary site for electrophilic attack. The hydrogen atoms on the periphery of the aromatic rings would be associated with regions of positive potential (blue), as they are less shielded. The methyl groups would introduce a region of relatively neutral or slightly negative potential, but the dominant feature would remain the highly negative potential of the extended π-system. The MEP map visually confirms that the reactivity of this compound is dominated by the nucleophilic character of its aromatic core.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov These models use molecular descriptors—numerical values that encode information about the topology, geometry, and electronic structure of a molecule—to build mathematical equations that can predict properties like boiling point, solubility, or partition coefficients. informaticsjournals.co.inbiointerfaceresearch.com
Polycyclic aromatic hydrocarbons (PAHs), including this compound, are an important class of compounds often included in QSPR studies due to their environmental relevance. researchgate.netresearchgate.net Descriptors for this compound would be calculated from its molecular structure. These can include:
Topological descriptors: Such as connectivity indices and Wiener indices, which describe the branching and size of the molecule.
Geometric descriptors: Such as molecular surface area and volume.
Electronic descriptors: Such as the HOMO-LUMO gap, dipole moment, and electron affinity.
These descriptors for this compound could then be used within a QSPR model developed for PAHs to predict properties such as its n-octanol/water partition coefficient (log K_ow) or its bioconcentration factor (BCF), which are crucial for assessing its environmental fate and transport. nih.govnih.gov
Mechanistic Studies of 2,7 Dimethylpyrene Reactivity
Thermal Reaction Mechanisms and Polymerization Pathways
Under thermal stress, 2,7-dimethylpyrene (DMPY) undergoes a complex series of reactions leading to the formation of larger, more condensed aromatic structures. These processes are critical in fields ranging from materials science to combustion chemistry. The initial thermal reactions of such aromatic hydrocarbons are key to understanding the growth of heavier PAHs. researchgate.net A study on the reactions of this compound helped to clarify the roles of methyl substituents during mild thermal treatment. researchgate.net The thermal treatment of DMPY results in a complex mixture of products, including monomers, dimers, and trimers, which have been characterized using techniques like NMR, mass spectrometry, and non-contact atomic force microscopy (nc-AFM). researchgate.net
Methyl substituents play a crucial role in the thermal reactivity of PAHs like this compound. The presence of these methyl groups is key to lowering the thermal severity required to initiate chemical reactions. researchgate.net The C-H bonds within the methyl groups are significantly weaker than the aromatic C-H bonds, making them the primary sites for initial hydrogen abstraction. This abstraction creates benzyl-type radicals, which are resonance-stabilized and serve as primary intermediates for subsequent dimerization and polymerization reactions. The process of dealkylation has been identified as a predominant reaction in the pyrolysis of methyl arenes. whiterose.ac.uk
The thermal treatment of this compound leads to a variety of structural transformations and polymerization reactions. researchgate.net The initial products are often monomers that have undergone structural changes, followed by the formation of dimers and trimers as the reaction progresses.
Monomers: These are typically isomers of the parent DMPY, formed through processes like methyl group migration.
Dimers: Formed through the coupling of two DMPY-derived radicals. Analysis has identified various dimer structures, including those linked by methylene (B1212753) bridges or direct aryl-aryl bonds.
Trimers: As the reaction continues, trimers are formed through the addition of another DMPY unit to a dimer radical.
The characterization of this complex product mixture has been achieved through a combination of analytical techniques, revealing a wide range of structural transformations. researchgate.net
Table 1: Products Identified from Thermal Treatment of this compound
| Product Type | Description | Formation Pathway |
|---|---|---|
| Monomers | Isomers of this compound | Methyl transfer reactions |
| Dimers | Coupled pairs of pyrene (B120774) units | Radical coupling (direct or indirect) |
| Trimers | Three coupled pyrene units | Addition of a monomer radical to a dimer |
Methyl transfer, or migration, is a significant reaction pathway under thermal conditions. In this process, a methyl group moves from one position on the pyrene core to another. This intramolecular rearrangement can lead to the formation of different DMPY isomers. The mechanism is believed to involve radical intermediates and contributes to the diversity of monomeric products observed in the reaction mixture. researchgate.net
The formation of dimers and higher oligomers from this compound can occur through several coupling mechanisms:
Direct Coupling: This involves the direct formation of a C-C bond between the aromatic rings of two pyrene radicals. This typically occurs at an unmethylated position on the aromatic core.
Indirect Coupling: This pathway is facilitated by the methyl groups. Two benzyl-type radicals can combine to form a bibenzylic linkage (e.g., -CH2-CH2-), which can subsequently be thermally altered. Alternatively, coupling can occur between a methyl group on one molecule and an aromatic position on another.
These coupling reactions are fundamental to the molecular weight growth and polymerization of PAHs. researchgate.net
Ipso attack refers to the addition of a radical, in this case, a hydrogen atom, to a ring position that is already substituted—specifically, one of the carbon atoms bearing a methyl group. researchgate.net This reaction is a key step in the demethylation process. The addition of an H radical to the ipso-carbon creates a resonance-stabilized radical intermediate. This intermediate can then undergo β-scission, leading to the cleavage of the C-CH3 bond and the elimination of a methyl radical, resulting in the formation of pyrene. This process, known as protodealkylation, is a significant reaction for substituted aromatic compounds under thermal stress. youtube.com
Photochemical Cyclodehydrogenation Reactions
Photochemical cyclodehydrogenation is a reaction used to synthesize larger, more complex polycyclic aromatic systems. This type of reaction, often referred to as a Mallory reaction, involves the light-induced intramolecular cyclization of a stilbene-like precursor, followed by oxidation to form a new aromatic ring. nih.gov While specific studies focusing solely on the photochemical cyclodehydrogenation of this compound are not detailed in the provided context, the general principles can be applied. For pyrene systems, photochemical cascades can be used to assemble the core structure. nih.gov Such reactions typically proceed via an electrocyclic transformation of a precursor to yield a dihydrophenanthrene-type intermediate, which is then oxidized to the final aromatic product. nih.gov This method is a powerful tool for the synthesis of various polycyclic azaarenes and other complex aromatic structures. researchgate.net
Reduction Reactions and Antiaromaticity Relief
The study of reduction reactions involving this compound and its parent compound, pyrene, provides significant insights into the concepts of aromaticity and antiaromaticity. Neutral pyrene is a polycyclic aromatic hydrocarbon (PAH) with 16 π-electrons. While this fits the 4n Hückel rule (n=4), pyrene is considered aromatic due to its planarity, thermal stability, and spectroscopic characteristics, which are often explained by considering a 14-electron periphery that follows the 4n+2 rule. stackexchange.com The addition of electrons through chemical or electrochemical reduction dramatically alters this electronic structure, leading to species with distinct magnetic and stability properties.
The two-electron reduction of pyrene with alkali metals like sodium or potassium in a solvent such as tetrahydrofuran (B95107) (THF) yields the corresponding pyrene dianion (P²⁻). rsc.org This species now contains 18 π-electrons, which according to the simple Hückel's rule (4n+2, where n=4), would predict an aromatic system. However, experimental and theoretical studies reveal a more complex and counterintuitive outcome.
Instead of gaining aromatic stabilization, the pyrene dianion is found to be an antiaromatic species. huji.ac.il This is a critical finding where the relief of this induced antiaromaticity becomes a driving force for subsequent chemical behavior. The antiaromatic character is primarily evidenced by the presence of a paratropic ring current, a key indicator of antiaromaticity, which is observed through Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org
In an antiaromatic system, the induced magnetic field opposes the external applied field in the center of the ring but reinforces it on the periphery. This results in the characteristic shielding (upfield shift) of inner protons and deshielding (downfield shift) of outer protons in the ¹H NMR spectrum. Studies on the sodium salt of the pyrene dianion in deuterated THF at -60°C have provided clear spectroscopic data supporting its paratropic nature. rsc.org
The unfavorable nature of this "strained anti-aromaticity" is so significant that in related, structurally constrained systems like npyrenophanes, the molecule will undergo alternative reactions such as dimerization or solvent cleavage to avoid the formation of the dianion. huji.ac.il For less strained pyrenophanes, where the dianion does form, it is characterized as a distinct anti-aromatic species. huji.ac.il This highlights that the formation of the 18 π-electron system is energetically unfavorable, and the system actively seeks pathways to relieve this antiaromatic character.
Research Findings on Pyrene Dianion
Detailed NMR studies have been crucial in characterizing the electronic structure of the pyrene dianion. The observed chemical shifts are markedly different from those of the neutral, aromatic precursor.
| Nucleus | Position | Chemical Shift (δ, ppm) of Pyrene Dianion (P²⁻) | Chemical Shift (δ, ppm) of Neutral Pyrene |
|---|---|---|---|
| ¹H | 1-H | -0.72 | ~8.0-8.2 |
| ¹H | 2-H | 1.72 | ~8.0-8.2 |
| ¹H | 4-H | 0.26 | ~8.0-8.2 |
| ¹³C | C-1 | - | 127.25 |
| ¹³C | C-2 | - | 125.70 |
| ¹³C | C-3a, -5a, -8a, -10a-c | 144.2, 141.9, 139.2, 137.4, 110.7, 108.2 | 131.04, 124.81, 124.58 |
Note: The NMR data presented is for the parent pyrene dianion (P²⁻) as a model system, recorded in [²H₈]THF at -60°C. rsc.org The chemical shifts for neutral pyrene are approximate values for comparison. chemicalbook.com
The dramatic upfield shifts of certain protons (e.g., to -0.72 ppm) are indicative of strong shielding effects from the paratropic ring current, confirming the antiaromatic nature of the pyrene dianion. rsc.org This phenomenon, where a [4n+2] π-electron count leads to antiaromaticity in a polycyclic system, underscores the limitations of applying simple Hückel's rule to complex PAHs and highlights the intricate electronic reorganizations that occur upon reduction.
Advanced Materials Science Applications of 2,7 Dimethylpyrene
Organic Electronics and Optoelectronic Devices
Pyrene-based materials are promising candidates for various organic electronic and optoelectronic devices due to their high photoluminescence efficiency, excellent charge carrier mobility, and favorable hole injection capabilities. uky.edu The modification of the pyrene (B120774) structure at different positions allows for the tuning of its electronic and optical properties, making it a versatile building block for organic semiconductors. uky.edumdpi.com Specifically, 2,7-disubstituted pyrenes have been investigated for their utility in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uky.eduresearchgate.net
Organic Light-Emitting Diodes (OLEDs)
Pyrene derivatives are widely explored as blue light emitters in OLEDs owing to their high fluorescence quantum yields and chemical stability. nih.govnih.gov However, the tendency of the planar pyrene core to form excimers in the solid state can lead to a red-shift in emission and reduced efficiency. nih.gov The strategic placement of substituents at the 2,7-positions can mitigate this issue by introducing steric hindrance that prevents close packing of the molecules. This approach helps in achieving pure blue electroluminescence. nih.gov While specific device performance data for 2,7-Dimethylpyrene in OLEDs is not extensively detailed in the provided research, the principles of using 2,7-disubstituted pyrenes are well-established. For instance, pyrene-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation and achieve efficient blue emission in OLEDs. nih.gov The development of high-performance blue-emitting materials with good stability and high fluorescence efficiency is a key challenge in OLED technology, and 2,7-disubstituted pyrenes represent a promising class of materials to address this. uky.edu
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, pyrene derivatives have been utilized as electron donor materials. researchgate.netresearchgate.net The design of these molecules often involves a donor-π-acceptor (D-π-A) structure to facilitate efficient charge separation. researchgate.net The 2,7-disubstitution pattern on the pyrene core allows it to act as a π-bridge, connecting donor and acceptor moieties. researchgate.net For instance, a 2,7-pyrene-based dye, where a diphenylamine (B1679370) unit and a thienyl acrylic acid moiety are attached at the C-2 and C-7 positions, has been synthesized and used as a sensitizer (B1316253) in dye-sensitized solar cells, demonstrating a power conversion efficiency of 4.1%. researchgate.net This highlights the potential of the 2,7-pyrene framework in OPV applications. While specific OPV devices incorporating this compound as the primary donor are not detailed, the underlying principles suggest its viability as a building block for such materials.
Tuning Photophysical Properties for Enhanced Device Performance
The photophysical properties of pyrene derivatives are highly sensitive to the position of substitution. bohrium.comnih.gov Substitution at the 2- and 7-positions has a distinctly different effect compared to substitution at the 1-position. bohrium.comnih.gov In 2,7-derivatives, the S₁ ← S₀ electronic transition is significantly influenced by the substituents, while the S₂ ← S₀ transition remains "pyrene-like". bohrium.comnih.gov This is attributed to the presence of a nodal plane in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of pyrene that passes through the 2- and 7-positions. bohrium.comnih.gov This unique electronic structure allows for the fine-tuning of the emission color and other photophysical properties by varying the electron-donating or electron-withdrawing nature of the substituents at these positions. bohrium.com For example, 2,7-disubstituted pyrenes can exhibit large apparent Stokes shifts and long fluorescence lifetimes, which are desirable properties for various optoelectronic applications. nih.gov
| Compound | Substitution Pattern | Key Photophysical Property | Significance |
|---|---|---|---|
| 2,7-Disubstituted Pyrenes | Substituents at the 2 and 7 positions | "Substituent-influenced" S₁ ← S₀ transition and "pyrene-like" S₂ ← S₀ transition. bohrium.comnih.gov | Allows for tuning of emission properties while retaining characteristic pyrene absorption features. |
| 2,7-Disubstituted Pyrenes | General | Fluorescence lifetimes exceeding 16 ns, with many in the 50-80 ns range. nih.gov | Long excited-state lifetimes can be advantageous for sensing and energy transfer applications. |
| N-methylpyridinium 2,7-disubstituted pyrenes | N-methylpyridinium groups at the 2 and 7 positions | Large apparent Stokes shifts of up to 7200 cm⁻¹. nih.gov | Reduces self-absorption, which is beneficial for light-emitting devices. |
Precursor for Advanced Materials
This compound serves as a fundamental building block for the synthesis of more complex, functional materials. Its synthesis has been accomplished in a multi-step process starting from mesitylene (B46885). core.ac.uk The presence of methyl groups at the 2,7-positions offers sites for further chemical modification, allowing for the construction of larger, tailored molecules for specific applications in materials science. The synthesis of specifically substituted pyrenes like this compound is crucial for developing a deeper understanding of structure-property relationships in this class of compounds. researchgate.net
Role in Polymerization Processes for Specialty and Smart Polymers
The 2,7-disubstitution pattern of pyrene is fundamental for creating linear polymers. uky.edu this compound can act as a monomer in polymerization reactions to produce specialty polymers with interesting electronic and photophysical properties. For example, conjugated, ladder-type poly(2,7-pyrene)s have been synthesized and studied. researchgate.net These polymers exhibit delocalization of the first singlet excited state along the polymer backbone, a property that is distinct from non-ladder 2,7-linked poly(pyrene)s. researchgate.net This demonstrates that the 2,7-linkage can facilitate electronic communication between the pyrene units, leading to polymers with potentially high charge carrier mobility suitable for electronic applications. The development of such polymers opens up possibilities for their use in flexible and printable electronics.
Self-Assembly and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of self-assembly and supramolecular chemistry. The planar, aromatic structure of the pyrene core is conducive to π-π stacking interactions, which are a primary driving force in these assembly processes.
In a notable example, DNA strands modified at the 3'- and 5'-ends with 2,7-pyrene units have been shown to self-assemble into vesicles. unibe.ch Further research into pyrene-DNA conjugates has demonstrated that the substitution pattern on the pyrene molecule significantly influences the morphology of the resulting nanostructures. While other pyrene isomers (1,6- and 1,8-) formed multilamellar vesicles, conjugates of the 2,7-isomer exclusively assembled into spherical nanoparticles. researchgate.net This highlights the critical role of the substituent positions in directing the molecular assembly and final architecture.
Additionally, fluorescent, square-shaped metallocycles have been created through the self-assembly of N-monoalkyl-2,7-diazapyrenium derivatives with Palladium(II) or Platinum(II) complexes. researchgate.net These organized structures showcase the versatility of the 2,7-disubstituted pyrene scaffold in forming complex supramolecular entities.
Host-guest chemistry involves the formation of inclusion complexes, where a "host" molecule encapsulates a smaller "guest" molecule within a cavity. taylorfrancis.com This association is stabilized by non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. taylorfrancis.comnih.gov
The 2,7-diazapyrenium-based metallocycles mentioned previously act as effective hosts. researchgate.net Their electron-deficient cavities can form highly stable 1:2 inclusion complexes and even researchgate.netcatenanes (mechanically interlocked structures) with selected electron-rich aromatic guest molecules. researchgate.net The formation of these host-guest systems can lead to significant changes in the physical and chemical properties of the guest, including its solubility and stability. taylorfrancis.com
While not this compound itself, studies on a related tetraarylpyrene host system provide insight into the types of interactions involved. This host molecule was found to include benzene (B151609) guest molecules within trough-like domains, held in place by weak C−H⋅⋅⋅O and C−H⋅⋅⋅π hydrogen bonds. ias.ac.in This demonstrates the capacity of the pyrene core to participate in the specific, directional interactions necessary for forming stable inclusion complexes.
The precise arrangement of molecules in the solid state or in aggregates, known as molecular packing, is dictated by the interplay of intermolecular forces. nih.gov The substitution pattern on the pyrene core is a determining factor in this process.
As established with pyrene-DNA conjugates, the 2,7-isomer directs the self-assembly exclusively toward the formation of spherical nanoparticles. researchgate.net This specificity in molecular assembly is crucial for creating materials with predictable and uniform properties. The study of pyrene imide derivatives further confirms that changes to the conjugated backbone and functional groups significantly affect intermolecular packing distances, which in turn dictates the final self-assembled morphology, such as needle or fiber-like structures. nih.govresearchgate.net These findings underscore how the specific structure of derivatives like this compound can be used to control and engineer the packing and assembly of molecules into functional nano-architectures.
Fluorescence Sensing and Detection Platforms
The intense fluorescence and long excited-state lifetime of the pyrene core make it an ideal fluorophore for chemical sensing applications. mdpi.comresearchgate.net These platforms are designed to detect specific analytes through changes in their fluorescence properties, offering high sensitivity and rapid response times. nih.gov Porous organic polymers (POPs) incorporating 2,7-dibromopyrene (B9692) as a building block have been synthesized and used for the effective detection of pesticides. mdpi.comresearchgate.net These pyrene-based POPs exhibit strong fluorescence and serve as "real-time" sensors with high sensitivity and selectivity. mdpi.comresearchgate.net
A key feature of pyrene's photophysics is its ability to form an "excimer" (excited dimer). An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. ossila.comyoutube.com This process is highly dependent on the proximity and orientation of the two molecules.
Monomer Emission: Individual, separated pyrene molecules emit fluorescence in the 370-400 nm range. researchgate.net
Excimer Emission: When an excimer is formed, it emits light at a significantly longer, red-shifted wavelength (typically 480-500 nm), which is broad and lacks a distinct vibrational structure. ossila.comresearchgate.net
This distinct spectral shift between the monomer and excimer provides a powerful mechanism for sensing. A change in the system that brings two pyrene units closer together will increase excimer emission while decreasing monomer emission. This principle has been used to develop sensors for various targets. For example, a sensor for heparin was designed where the binding of the analyte induced the formation of a pyrene excimer, leading to a detectable change in the fluorescence spectrum. researchgate.net Similarly, the quenching of excimer emission has been utilized in film-based sensors for detecting nitroaromatics in aqueous solutions. researchgate.net
An "exciplex" (excited complex) is formed between two different types of molecules, one in an excited state (donor) and one in a ground state (acceptor). ossila.com Like excimer emission, exciplex emission is also red-shifted and featureless. oldcitypublishing.com This phenomenon is also widely applied in sensing and organic light-emitting diodes (OLEDs).
| Emission Type | Description | Typical Wavelength (nm) |
| Monomer | Emission from a single excited pyrene molecule | 370 - 400 |
| Excimer | Emission from an excited dimer of two pyrene molecules | 480 - 500 |
| Exciplex | Emission from an excited complex of two different molecules | Varies (Red-shifted) |
Interactive Data Table: Properties of Pyrene-based Emissions.
Ratiometric fluorescence sensing is an advanced detection method that utilizes the ratio of fluorescence intensities at two different wavelengths. This approach offers greater accuracy and reliability compared to single-intensity measurements, as it can correct for variations in probe concentration, excitation light intensity, and environmental factors. nih.gov
The dual monomer-excimer emission of pyrene is perfectly suited for ratiometric sensing. The ratio of the excimer emission intensity (IE) to the monomer emission intensity (IM) can be correlated to the concentration of a target analyte.
Several ratiometric probes have been developed using this principle:
Cu²⁺ Detection: A pyrene derivative was used to construct a ratiometric probe for copper ions (Cu²⁺), where the fluorescence intensity ratio changed in a linear fashion with the ion concentration, allowing for quantitative detection. mdpi.com
Heparin Sensing: A sensor for heparin provided a ratiometric response where the excimer emission at 489 nm increased while the monomer emission at 395 nm decreased upon addition of heparin. researchgate.net
H₂S Detection: A pyrene-DPA–Cd²⁺ complex was designed as a ratiometric probe for hydrogen sulfide (B99878) (H₂S). nih.gov In this system, the addition of H₂S caused an increase in excimer emission at 476 nm, while the monomer emission at 376 nm remained unchanged, serving as a stable internal reference. nih.gov
| Analyte | Probe System | Wavelength 1 (nm) | Wavelength 2 (nm) | Ratiometric Response |
| Cu²⁺ | Pyrene Derivative | 393 | 415 | Ratio of I₃₉₃/I₄₁₅ changes |
| Heparin | Pyrene Derivative | 395 (Monomer) | 489 (Excimer) | I₄₈₉ increases, I₃₉₅ decreases |
| H₂S | Pyrene-DPA–Cd²⁺ | 376 (Monomer) | 476 (Excimer) | I₄₇₆ increases, I₃₇₆ is constant |
Interactive Data Table: Examples of Ratiometric Sensing using Pyrene Derivatives.
Environmental and Biomedical Research Contexts of 2,7 Dimethylpyrene
Environmental Monitoring and Fate of PAHs
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, primarily resulting from the incomplete combustion of organic materials such as fossil fuels, wood, and gasoline. nih.gov Due to their persistence and potential for harmful effects, understanding their behavior in the environment is a critical area of research.
2,7-Dimethylpyrene serves as a representative model compound for investigating the environmental behavior and effects of the broader class of PAHs. smolecule.com Its symmetrical structure facilitates both its synthesis and the characterization of its reaction products, making it an ideal candidate for detailed study. acs.org
A significant area of research involves using this compound to understand the role of alkyl substituents in the thermal reactions and polymerization of PAHs. acs.orgresearchgate.net In one study, researchers compared the thermal reactivity of this compound with its parent compound, pyrene (B120774). acs.org They found that the presence of the methyl groups on the pyrene core was key to lowering the thermal severity required to initiate chemical reactions. researchgate.net While pyrene showed no significant changes under the same conditions, this compound transformed into a black pitch material, indicating a much higher reactivity. acs.org This use as a model compound helps to decipher the complex reactions that occur in mixtures of PAHs, which is crucial for many industrial applications. researchgate.net
Table 1: Research Applications of this compound
This interactive table summarizes key research findings where this compound is used as a model compound.
| Research Area | Specific Focus | Key Finding | Source |
| Thermal Polymerization | Role of methyl substituents in PAH reactivity. | The methyl groups in this compound significantly lower the temperature required for thermal reactions compared to unsubstituted pyrene. | researchgate.net, acs.org |
| Environmental Monitoring | Behavior and effects of PAHs in the environment. | Serves as a representative PAH for environmental studies. | smolecule.com |
The environmental fate of this compound is characterized by its distribution, persistence, and degradation pathways. In the atmosphere, it is predicted to exist in both the vapor and particulate phases. nih.govechemi.com The vapor-phase component is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2.4 hours. nih.govechemi.com The particulate-phase of the compound is removed from the atmosphere through wet and dry deposition. nih.govechemi.com Analogous to pyrene, this compound is also expected to be susceptible to direct photolysis by sunlight. nih.govechemi.com
Like other PAHs with four or more rings, this compound is generally resistant to biodegradation. nih.gov In soil, its biodegradation is expected to be a slow process, with estimated half-lives ranging from several weeks to years, although faster degradation can occur in the presence of microbes that have acclimated to the compound. nih.gov Due to its chemical structure, it lacks functional groups that would hydrolyze under environmental conditions, making hydrolysis an unimportant environmental fate process. nih.gov
Table 2: Environmental Fate and Properties of this compound
This interactive table details the key environmental properties and fate characteristics of the compound.
| Property | Description | Value / Characteristic | Source |
| Atmospheric Phase | Exists in both vapor and particulate forms in the ambient atmosphere. | N/A | nih.gov, echemi.com |
| Atmospheric Half-life | Degradation time in the atmosphere via reaction with hydroxyl radicals. | ~2.4 hours | nih.gov, echemi.com |
| Deposition | Removal of particulate-phase compound from the air. | Wet and dry deposition. | echemi.com |
| Photolysis | Degradation by sunlight. | Expected to be susceptible to direct photolysis. | echemi.com |
| Biodegradation | Breakdown by microorganisms in soil and water. | Resistant; half-life of weeks to years in soil. | nih.gov |
| Soil Mobility | Expected movement in soil. | Expected to be immobile. | nih.gov |
Biomedical Research Potential
The unique structure of this compound and its derivatives has prompted exploration into their interactions with biological systems and potential therapeutic applications.
As a PAH, this compound is known to be metabolized by the cytochrome P450 enzyme system. smolecule.com This metabolic process can form reactive metabolites capable of binding to essential biological macromolecules like DNA and proteins, which may lead to cellular damage and mutations. smolecule.com Research indicates that the methyl groups on the pyrene structure play a critical role in its biological interactions. smolecule.com
Studies on derivatives, such as 2,7-dimethyl-4,9-diazapyrene, provide further insight into the potential biological activity of this structural class. Research into this related compound has explored its properties as a potential DNA intercalator—a molecule that can insert itself between the base pairs of DNA. researchgate.net Such interactions are a key mechanism for many therapeutic agents.
The potential for PAHs, including this compound and its analogues, to be used in the development of new drugs and therapeutic agents is an area of early-stage research. smolecule.com The investigation into these compounds is justified by their unique chemical properties and observed biological activities. researchgate.net
For example, research on 4,9-diazapyrenium compounds, which are structurally related to this compound, has shown some of them to be highly potent at inducing apoptosis (programmed cell death) in human tumor cells, while having a significantly smaller effect on normal cells. researchgate.net This selective activity against cancerous cells highlights the potential for this class of compounds in developing targeted therapies. researchgate.net However, it is noted that extensive further research is necessary to fully understand the efficacy and establish a profile for any potential therapeutic use. smolecule.com
Q & A
[Basic] What are the established synthetic routes for 2,7-Dimethylpyrene, and what critical reaction parameters ensure high yield and purity?
Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling using pyrene derivatives as precursors. Key parameters include:
- Catalyst selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products.
- Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction rate and byproduct formation.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Detailed protocols should align with reproducibility guidelines, including batch-specific COA documentation .
[Basic] Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how should researchers interpret key spectral data?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using computational tools (e.g., ChemDraw NMR predictor) and reference data. For this compound, expect distinct aromatic proton signals at δ 8.2–8.5 ppm and methyl groups at δ 2.5–2.8 ppm .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <5 ppm error.
- UV-Vis spectroscopy : Identify π→π* transitions in the 300–400 nm range. Document solvent effects (e.g., redshift in polar solvents) .
Supplemental data (e.g., NMR spectra, HRMS traces) should be archived in appendices for peer review .
[Advanced] How can researchers systematically evaluate the impact of methyl group positioning on the photophysical properties of dimethylpyrene isomers, particularly this compound?
Methodological Answer:
- Comparative design : Synthesize 1,6-, 1,8-, and this compound isomers under identical conditions.
- Photophysical assays :
- Fluorescence quantum yield (ΦF) : Measure using an integrating sphere with rhodamine B as a standard.
- Electrochemical gaps : Determine HOMO/LUMO levels via cyclic voltammetry (Ag/AgCl reference electrode).
- Data analysis : Construct a table comparing λₑₓ, λₑₘ, ΦF, and HOMO-LUMO gaps across isomers. Use DFT calculations (e.g., Gaussian 16) to correlate methyl positioning with electronic structure .
[Advanced] What methodological frameworks are recommended for resolving discrepancies in reported electrochemical properties of this compound across different experimental setups?
Methodological Answer:
- Standardization : Replicate experiments under controlled conditions (e.g., 0.1 M TBAPF₆ in anhydrous DMF, nitrogen atmosphere).
- Control variables : Document solvent purity, electrode pretreatment (polishing, sonication), and scan rates (50–200 mV/s).
- Collaborative validation : Cross-check data with independent labs using shared reference compounds.
- Literature meta-analysis : Use tools like SciFinder to identify trends in reported oxidation potentials, highlighting outliers for further investigation .
[Basic] What literature review strategies are most effective for identifying key studies on this compound’s applications in organic electronics?
Methodological Answer:
- Database searches : Use SciFinder with keywords "this compound AND organic semiconductors" and filter by citation count (>50).
- Citation tracking : Follow references from high-impact reviews (e.g., bulk-heterojunction solar cell studies) .
- Meta-analysis : Prioritize peer-reviewed articles with full experimental details (e.g., solvent choices, doping ratios) over patents or non-peer-reviewed sources .
[Advanced] In designing bulk-heterojunction solar cells incorporating this compound, what parameters should be optimized to enhance exciton dissociation efficiency?
Methodological Answer:
- Donor-acceptor compatibility : Blend this compound (donor) with high-electron-affinity acceptors (e.g., PCBM) at 1:1–1:4 weight ratios.
- Morphology control : Use solvent annealing (chloroform vapor, 12 hrs) to achieve bicontinuous phases.
- Characterization : Measure external quantum efficiency (EQE) and compare with J-V curves to quantify charge extraction losses. Reference Scharber’s model for open-circuit voltage (Voc) optimization .
[Advanced] How should researchers approach the replication of controversial synthetic protocols for this compound derivatives described in conflicting literature sources?
Methodological Answer:
- Stepwise troubleshooting : Isolate variables (e.g., catalyst batch, solvent dryness) and test each systematically.
- High-resolution analytics : Use MALDI-TOF to detect trace impurities (<0.5%) that may explain yield discrepancies.
- Collaborative replication : Share raw data (e.g., NMR FID files) via open-access platforms for peer validation .
[Basic] What safety and handling protocols are critical when working with this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.
- Waste disposal : Quench reactive intermediates with aqueous NH₄Cl and collect in halogenated waste containers.
- Documentation : Review SDS for toxicity data (e.g., LD50) and ensure emergency eyewash/shower access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
